molecular formula C10H16 B13805278 (+)-gamma-Pinene CAS No. 5947-71-7

(+)-gamma-Pinene

Cat. No.: B13805278
CAS No.: 5947-71-7
M. Wt: 136.23 g/mol
InChI Key: XJBOZKOSICCONT-UHFFFAOYSA-N
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Description

(+)-gamma-Pinene is a naturally occurring organic compound belonging to the class of monoterpenes. It is one of the two isomers of pinene, the other being (-)-alpha-Pinene. This compound is found in the oils of many species of coniferous trees, particularly in pine trees. It is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-gamma-Pinene can be synthesized through various methods. One common synthetic route involves the isomerization of alpha-Pinene under acidic conditions. This process typically uses catalysts such as sulfuric acid or aluminum chloride to facilitate the rearrangement of the molecular structure.

Industrial Production Methods

Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is a byproduct of the paper manufacturing industry. The distillation process separates the different components of turpentine oil, allowing for the extraction of this compound in relatively pure form.

Chemical Reactions Analysis

Types of Reactions

(+)-gamma-Pinene undergoes several types of chemical reactions, including:

    Oxidation: When exposed to oxidizing agents, this compound can be converted into various oxygenated derivatives such as pinene oxide and verbenone.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the pinene structure, resulting in compounds like chloropinene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation typically uses reagents like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Pinene oxide, verbenone

    Reduction: Saturated hydrocarbons

    Substitution: Chloropinene, bromopinene

Scientific Research Applications

(+)-gamma-Pinene has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in the chemical industry.

Mechanism of Action

The mechanism of action of (+)-gamma-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, which contributes to its biological effects. For example, its anti-inflammatory properties are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

(+)-gamma-Pinene is often compared with other monoterpenes such as:

    (-)-alpha-Pinene: Another isomer of pinene with similar but distinct properties.

    Limonene: A monoterpene with a citrus aroma, commonly found in the oils of citrus fruits.

    Myrcene: A monoterpene with a musky aroma, found in the essential oils of various plants.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields highlight its versatility and importance.

Properties

CAS No.

5947-71-7

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

4,6,6-trimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,7-9H,6H2,1-3H3

InChI Key

XJBOZKOSICCONT-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2CC1C2(C)C

Origin of Product

United States

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